molecular formula C24H31NO3S B13928681 benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate CAS No. 7224-60-4

benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate

Cat. No.: B13928681
CAS No.: 7224-60-4
M. Wt: 413.6 g/mol
InChI Key: CUVLJVFGKZBMSJ-UHFFFAOYSA-N
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Description

Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a sulfinyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate typically involves multiple steps, including the formation of the sulfinyl group and the carbamate group One common method involves the reaction of benzylamine with a sulfinyl chloride derivative under controlled conditions to form the sulfinyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of desulfinylated products

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with biological molecules, leading to changes in their structure and function. The compound may also inhibit certain enzymes or receptors, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[2-methyl-5-(4-methylphenyl)sulfonyl]carbamate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Benzyl N-[2-methyl-5-(4-methylphenyl)oct-7-en-4-yl]carbamate: Similar structure but without the sulfinyl group.

Uniqueness

Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

7224-60-4

Molecular Formula

C24H31NO3S

Molecular Weight

413.6 g/mol

IUPAC Name

benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate

InChI

InChI=1S/C24H31NO3S/c1-5-9-23(29(27)21-14-12-19(4)13-15-21)22(16-18(2)3)25-24(26)28-17-20-10-7-6-8-11-20/h5-8,10-15,18,22-23H,1,9,16-17H2,2-4H3,(H,25,26)

InChI Key

CUVLJVFGKZBMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(CC=C)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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